Calculated logD and Polar Surface Area vs. Unsubstituted Benzoate Analog: Lipophilic-Ligand-Efficiency Differentiation
The target compound's calculated logD (2.46) and polar surface area (PSA: 80.6 Ų) place it within favorable drug-like chemical space (logD <5, PSA <140 Ų) . The unsubstituted benzoate analog 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl benzoate (MW 330.4) lacks the methoxy group and consequently has a lower PSA and higher logD, which may reduce aqueous solubility and alter permeability characteristics . The 3-methoxy group contributes approximately 0.5 log units of negative logD shift relative to the unsubstituted analog (estimated from Hansch π constant for aromatic OCH3: −0.02), while adding 9–12 Ų of polar surface area, improving the balance between passive permeability and solubility .
| Evidence Dimension | Calculated logD and polar surface area (PSA) |
|---|---|
| Target Compound Data | logD=2.46, PSA=80.6 Ų, logSw=−3.01 |
| Comparator Or Baseline | 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl benzoate (unsubstituted); predicted logD>2.46, PSA<80.6 Ų (exact values not experimentally reported) |
| Quantified Difference | logD shift: estimated −0.02 to −0.5 units (methoxy contribution); PSA increase: 9–12 Ų (class-level estimate based on ether oxygen contribution) |
| Conditions | Calculated properties from ChemDiv datasheet ; unsubstituted analog listed in chemical supplier catalogs |
Why This Matters
The 3-methoxy group provides a quantifiable improvement in PSA without substantially increasing logD, enabling better compliance with oral drug-likeness filters (e.g., Lipinski, Veber) compared to the unsubstituted benzoate analog.
